A Comprehensive Technical Guide to the Physical Properties of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic Acid
A Comprehensive Technical Guide to the Physical Properties of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the essential physical properties of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid. Understanding these characteristics is of paramount importance for its application in research and drug development, as they directly influence its behavior in biological systems, formulation strategies, and analytical method development. This document moves beyond a simple recitation of data, offering insights into the structural rationale for the observed properties and detailing the experimental methodologies for their determination.
Chemical Identity and Structural Features
5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a biphenyl carboxylic acid derivative. Its structure, featuring two phenyl rings linked by a single bond, with carboxylic acid groups attached to each and a fluorine atom on one ring, dictates its physicochemical behavior.[1]
Molecular Structure:
Caption: 2D structure of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.
This molecule's biphenyl core provides a rigid scaffold, while the two carboxylic acid groups and the fluorine atom introduce polarity and specific reactivity.[1]
Core Physical Properties
The physical properties of an active pharmaceutical ingredient (API) are critical for its development. Below is a summary of the known and estimated physical properties of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid.
| Property | Value | Source/Method |
| CAS Number | 1375069-37-6 | [2] |
| Molecular Formula | C15H11FO4 | [2] |
| Molecular Weight | 274.24 g/mol | [2] |
| Melting Point | Estimated >200 °C | Estimation based on related biphenyl carboxylic acid structures.[1] |
| Boiling Point | Decomposes before boiling | Expected for complex carboxylic acids. |
| Appearance | Likely a white to off-white crystalline solid | Based on related fluorobenzoic acids.[3][4][5] |
Solubility Profile
The solubility of a drug substance is a key determinant of its oral bioavailability. 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, with its two polar carboxylic acid groups, is expected to exhibit pH-dependent aqueous solubility. The nonpolar biphenyl backbone, however, will limit its solubility in water at neutral pH.
Expected Solubility Behavior:
-
Water: Poorly soluble at neutral and acidic pH. Solubility will increase significantly at higher pH as the carboxylic acid groups are deprotonated to form more soluble carboxylate salts.
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Organic Solvents: Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, and sparingly soluble in less polar solvents like acetone. It is expected to be poorly soluble in nonpolar solvents like hexane.
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to determine the equilibrium solubility.
-
Preparation: Add an excess amount of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid to a series of vials containing different solvents (e.g., water, phosphate buffer at various pH values, ethanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: A potential Suzuki coupling synthesis route.
Characterization Methods
The identity and purity of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure by showing the expected signals and splitting patterns for the aromatic and aliphatic protons and carbons. 19F NMR would show a signal characteristic of the fluorine atom. [6][7]* Mass Spectrometry (MS): This would confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid groups, as well as C-F and aromatic C-H and C=C stretching vibrations. [7][8]* High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound and is also used in the quantification for solubility studies. [9]* Melting Point Analysis: A sharp melting point range is indicative of high purity. [8]
Conclusion
The physical properties of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid are a direct consequence of its molecular structure. The interplay between the nonpolar biphenyl core and the polar carboxylic acid and fluorine substituents results in a compound with limited but pH-dependent aqueous solubility and two distinct acidic dissociation constants. While experimental data for some properties are not widely published, this guide provides a robust framework for understanding, estimating, and experimentally determining these crucial parameters. This knowledge is essential for any researcher or developer looking to utilize this compound in pharmaceutical or other scientific applications.
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![Chemical structure of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](https://i.imgur.com/8x2z3hU.png)
